Cas no 1039356-93-8 (3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride)

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride structure
1039356-93-8 structure
商品名:3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
CAS番号:1039356-93-8
MF:C5H11ClF3NO
メガワット:193.595151185989
MDL:MFCD24627397
CID:4777919
PubChem ID:57436252

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
    • 3-amino-4,4,4-trifluoro-2-methyl-butan-2-ol hydrochloride
    • 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
    • MDL: MFCD24627397
    • インチ: 1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H
    • InChIKey: LNAXJXKAUOIUJL-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(C(C(C)(C)O)N)(F)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 121
  • トポロジー分子極性表面積: 46.2

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-311590-0.25g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
0.25g
$1359.0 2025-03-19
Enamine
EN300-311590-0.1g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
0.1g
$953.0 2025-03-19
Enamine
EN300-311590-10g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8
10g
$11805.0 2023-09-05
Enamine
EN300-311590-0.05g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
0.05g
$729.0 2025-03-19
Enamine
EN300-311590-0.5g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
0.5g
$2141.0 2025-03-19
Enamine
EN300-311590-1.0g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
1.0g
$2745.0 2025-03-19
Enamine
EN300-311590-5.0g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
5.0g
$7961.0 2025-03-19
Enamine
EN300-311590-1g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8
1g
$2745.0 2023-09-05
Enamine
EN300-311590-2.5g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8 95.0%
2.5g
$5380.0 2025-03-19
Enamine
EN300-311590-5g
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
1039356-93-8
5g
$7961.0 2023-09-05

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride 関連文献

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochlorideに関する追加情報

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride: A Key Intermediate in Pharmaceutical Development

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride (CAS No. 1039356-93-8) represents a critical compound in the field of medicinal chemistry. This molecule is characterized by its unique combination of amino, trifluoro, and hydrochloride functional groups, which contribute to its potential applications in drug discovery and synthetic chemistry. Recent studies have highlighted its role as a versatile building block for the development of novel therapeutic agents, particularly in the context of anti-inflammatory and antitumor drug design.

The structural features of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride are central to its pharmacological relevance. The trifluoro substitution at the 4-position of the butan-2-ol backbone introduces significant electron-withdrawing effects, which can modulate the molecule's reactivity and interaction with biological targets. This functional group is known to enhance metabolic stability and improve the lipophilicity of the compound, as demonstrated in a 2023 study published in the Journal of Medicinal Chemistry. Such properties make it a valuable candidate for optimizing drug candidates with improved bioavailability and reduced off-target effects.

Recent advancements in computational chemistry have further expanded the utility of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride. Machine learning algorithms have been employed to predict its reactivity in various synthetic pathways, enabling researchers to design more efficient synthetic routes. For instance, a 2024 study in Chemical Science reported the use of quantum mechanics calculations to identify optimal reaction conditions for its conversion into fluorinated derivatives, which are critical for developing molecules with enhanced therapeutic profiles.

The pharmacological applications of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride are being actively explored in preclinical studies. Its potential as an intermediate in the synthesis of anti-inflammatory agents has been highlighted in a 2023 review article in Drug Discovery Today. The molecule's amino group provides opportunities for further functionalization, allowing the creation of compounds with tailored biological activities. For example, researchers have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by modulating the NF-κB signaling pathway, a key mediator of inflammatory responses.

Environmental and safety considerations are also gaining attention in the context of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride research. While the compound itself is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory protocols to ensure worker safety and compliance with regulatory guidelines. A 2023 report in Green Chemistry emphasized the importance of sustainable synthesis methods for such compounds, advocating for the use of catalytic processes to minimize waste generation and energy consumption.

Collaborative efforts between academia and industry are driving the development of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride as a platform for drug discovery. A 2024 partnership between a pharmaceutical company and a research institution led to the identification of novel analogs with improved potency against cancer cell lines. These analogs were tested in in vitro assays and showed significant inhibition of tumor cell proliferation, underscoring the compound's potential in oncology research.

The synthesis of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride involves multiple steps, each requiring precise control of reaction conditions. A 2023 study in Organic Letters described an efficient synthetic route involving the coupling of a fluorinated alkyl halide with an amino acid derivative, followed by hydrochloride salt formation. This method not only reduces the number of steps but also enhances the overall yield, making it a preferred approach for large-scale production.

Emerging trends in drug development are further expanding the applications of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride. The integration of artificial intelligence (AI) in drug discovery has enabled the rapid screening of potential derivatives, accelerating the identification of compounds with desired pharmacological properties. A 2024 study in ACS Central Science demonstrated how AI-driven platforms can predict the biological activity of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride derivatives, significantly reducing the time and cost associated with traditional trial-and-error methods.

Future research on 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride is expected to focus on its role in the development of targeted therapies. The ability to functionalize its structure offers opportunities for creating molecules that can selectively interact with specific biological targets, minimizing side effects. Additionally, studies are underway to explore its potential in the treatment of neurodegenerative diseases, where its unique chemical properties may provide new therapeutic avenues.

In conclusion, 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride stands as a promising intermediate in the evolving landscape of pharmaceutical research. Its structural versatility, combined with recent advances in synthetic and computational chemistry, positions it as a key player in the development of next-generation therapeutics. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing complex medical challenges.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd